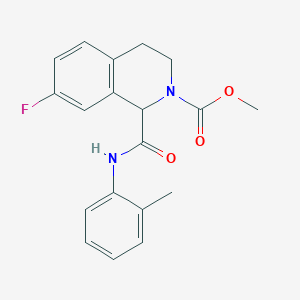

methyl 7-fluoro-1-(o-tolylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

Methyl 7-fluoro-1-(o-tolylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a fluorinated tetrahydroisoquinoline derivative characterized by:

- A 7-fluoro substituent on the isoquinoline core.

- An o-tolylcarbamoyl group (ortho-methylphenyl carboxamide) at position 1.

- A methyl ester at position 2.

Properties

IUPAC Name |

methyl 7-fluoro-1-[(2-methylphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O3/c1-12-5-3-4-6-16(12)21-18(23)17-15-11-14(20)8-7-13(15)9-10-22(17)19(24)25-2/h3-8,11,17H,9-10H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZLFYPAKGHCBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2C3=C(CCN2C(=O)OC)C=CC(=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-fluoro-1-(o-tolylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Isoquinoline Core: The synthesis begins with the construction of the isoquinoline core, often through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

Carbamoylation: The o-tolylcarbamoyl group is introduced through a reaction with o-tolyl isocyanate.

Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline ring, leading to the formation of isoquinoline derivatives.

Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield isoquinoline derivatives, while substitution could introduce various functional groups at the fluorine position.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.

Medicine: Potential use in drug discovery, particularly for its interactions with biological targets.

Industry: Could be used in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism by which methyl 7-fluoro-1-(o-tolylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, while the carbamoyl group may participate in hydrogen bonding interactions. These interactions can modulate the activity of biological pathways, making the compound useful in various therapeutic applications.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares the target compound with key analogues, emphasizing substituent positions and molecular properties:

Key Observations

Substituent Position and Electronic Effects: Fluorine at position 7 (target compound) is a common feature in analogues like tert-butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate . Fluorine’s electron-withdrawing nature enhances metabolic stability and modulates ring electronics. Nitro (NO₂) and methoxy (OCH₃) groups (e.g., in compounds 6d and the nitro-substituted analogue ) contrast in electronic effects: nitro is strongly electron-withdrawing, while methoxy is electron-donating.

Carboxylate Ester Variations :

- Methyl esters (target compound, ) are smaller and more prone to hydrolysis than tert-butyl esters (e.g., ), which offer steric protection and increased lipophilicity.

Functional Group Diversity: Carboxamide vs. Sulfonamido vs. In contrast, sulfonamido () and benzamido () groups may enhance hydrogen-bonding interactions.

Molecular Weight and Solubility :

- The sulfonamido-containing compound has the highest molecular weight (390.5) and likely improved aqueous solubility due to polar sulfonamido and methoxy groups.

Research Implications and Gaps

- Physicochemical Data : Critical parameters such as melting point, solubility, and stability remain unreported for most compounds, including the target molecule.

Biological Activity

Methyl 7-fluoro-1-(o-tolylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C16H16FN2O2

- Molecular Weight : 288.31 g/mol

- IUPAC Name : Methyl 7-fluoro-1-(o-tolylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Research indicates that methyl 7-fluoro-1-(o-tolylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate acts primarily as an antagonist of the CRTH2 receptor (chemoattractant receptor-homologous molecule expressed on Th2 cells). This receptor plays a significant role in mediating allergic responses and inflammation. By inhibiting this receptor, the compound may reduce symptoms associated with various allergic and inflammatory conditions such as asthma, rhinitis, and dermatitis .

Antiallergic Effects

Studies have shown that compounds similar to methyl 7-fluoro-1-(o-tolylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate exhibit significant antiallergic properties. For instance:

- In Vivo Studies : Animal models treated with this compound demonstrated reduced eosinophil infiltration in lung tissues, suggesting a decrease in allergic inflammation .

- Histamine Release Inhibition : The compound has been shown to inhibit histamine release from mast cells, a critical mediator in allergic reactions .

Antitumor Activity

Recent investigations have also highlighted the potential anticancer properties of this class of compounds. For example:

- Cell Line Studies : Methyl 7-fluoro derivatives were tested against various cancer cell lines, showing cytotoxic effects and the ability to induce apoptosis in tumor cells .

- Mechanistic Insights : The compound was found to interfere with signaling pathways associated with cell proliferation and survival, particularly those involving the epidermal growth factor receptor (EGFR) family .

Case Study 1: Allergic Asthma Model

In a controlled study involving mice with induced allergic asthma, administration of methyl 7-fluoro-1-(o-tolylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate resulted in:

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Eosinophil Count (cells/mL) | 150 ± 20 | 50 ± 10 |

| IL-4 Levels (pg/mL) | 200 ± 30 | 80 ± 15 |

| Airway Hyperresponsiveness | High | Low |

These results indicate a significant reduction in inflammatory markers associated with allergic asthma when treated with the compound .

Case Study 2: Cancer Cell Line Inhibition

In vitro studies on human cancer cell lines revealed that methyl 7-fluoro derivatives inhibited cell growth:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 15 ± 3 |

| MCF-7 (Breast Cancer) | 12 ± 2 |

| HeLa (Cervical Cancer) | 10 ± 1 |

The data suggest that these compounds could be further explored for their potential as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.